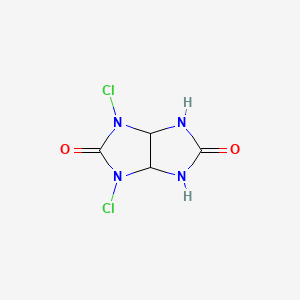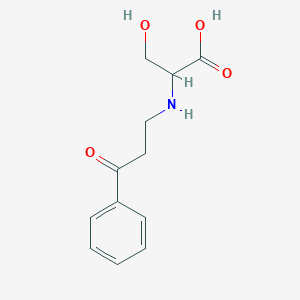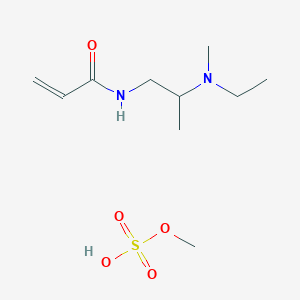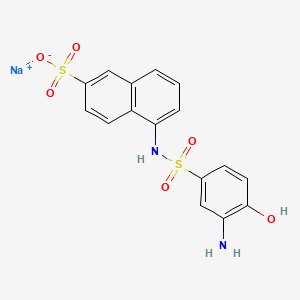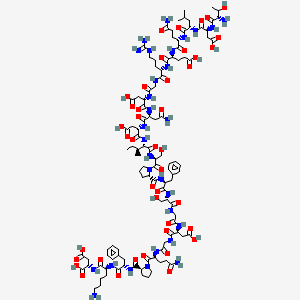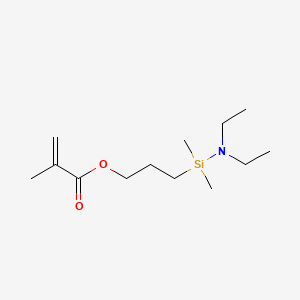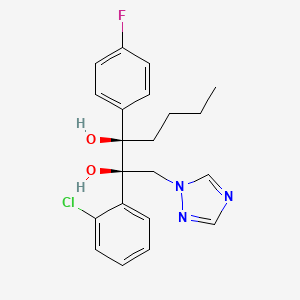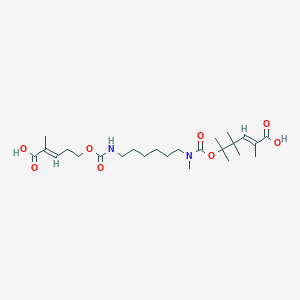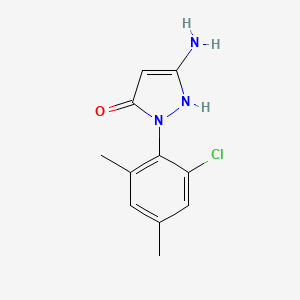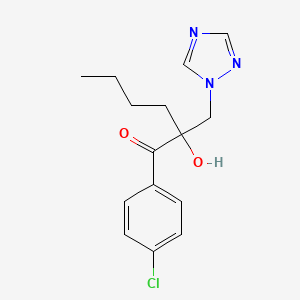
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that features a unique combination of functional groups, including a ketone, a hydroxyl group, a chlorophenyl group, and a triazole ring
Métodos De Preparación
The synthesis of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl) intermediate, followed by the introduction of the hexanone moiety. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve large-scale batch or continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Addition: The triazole ring can participate in cycloaddition reactions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Comparación Con Compuestos Similares
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-imidazol-1-ylmethyl)-: Similar structure but with an imidazole ring instead of a triazole ring.
1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-pyrazol-1-ylmethyl)-: Similar structure but with a pyrazole ring instead of a triazole ring.
The uniqueness of 1-Hexanone, 1-(4-chlorophenyl)-2-hydroxy-2-(1H-1,2,4-triazol-1-ylmethyl)- lies in its specific combination of functional groups and the presence of the triazole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
107659-16-5 |
|---|---|
Fórmula molecular |
C15H18ClN3O2 |
Peso molecular |
307.77 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-hydroxy-2-(1,2,4-triazol-1-ylmethyl)hexan-1-one |
InChI |
InChI=1S/C15H18ClN3O2/c1-2-3-8-15(21,9-19-11-17-10-18-19)14(20)12-4-6-13(16)7-5-12/h4-7,10-11,21H,2-3,8-9H2,1H3 |
Clave InChI |
SBUDRZGQCZUKHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


